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Compound of Interest

Compound Name: 1cP-MiPLA

Cat. No.: B15601257 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1cP-MiPLA is a research chemical and is not intended for human or veterinary use.

This document is for informational and research purposes only.

Introduction
1-Cyclopropionyl-N-methyl-N-isopropyllysergamide (1cP-MiPLA) is a semisynthetic alkaloid of

the lysergamide class of compounds.[1] As a structural analog of lysergic acid, it has gained

attention within the scientific community as a novel psychoactive substance. This guide

provides a comprehensive overview of the known physical, chemical, and pharmacological

properties of 1cP-MiPLA, drawing from available analytical data and scientific literature.

Chemical and Physical Properties
1cP-MiPLA is characterized by a bicyclic hexahydroindole fused to a bicyclic quinoline group,

which forms the nor-lysergic acid core. A cyclopropionyl substituent is attached at the R1

position, and an N,N-diethyl carboxamide is bound at carbon 8.[1] The molecule possesses two

stereocenters at the R5 and R8 positions, with the (+)-D-1cP-MiPLA enantiomer, having an

absolute configuration of (5R, 8R), being the psychoactive form.[1]

Physical Properties
Comprehensive quantitative data on the physical properties of 1cP-MiPLA are not widely

available in published literature. The information available is summarized in the table below.
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Property Value Source

Molecular Formula C₂₄H₂₉N₃O₂ [2][3]

Molar Mass 391.515 g·mol⁻¹ [2]

Appearance
Available as a solid or a

solution in acetonitrile.
[3][4]

Storage Temperature -20°C [3]

Stability

Stable for at least 2 years

when stored at -20°C in

acetonitrile.

[3]

Chemical Properties
1cP-MiPLA is susceptible to deacylation, a common characteristic of N1-acylated

lysergamides. This reaction can occur during certain analytical procedures, particularly Gas

Chromatography-Mass Spectrometry (GC-MS) analysis when methanol is used as a solvent,

yielding its parent compound, MiPLA.[5][6]
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Identifier Value Source

IUPAC Name

(6aR,9R)-4-

(cyclopropanecarbonyl)-N,7-

dimethyl-N-(propan-2-

yl)-4,6,6a,7,8,9-

hexahydroindolo[4,3-

fg]quinoline-9-carboxamide

[2]

CAS Number 3028950-74-2 [2][3]

PubChem CID 170763684 [2]

SMILES
CN1C--INVALID-LINK--

C(=O)N(C(C)C)C
[2]

InChI

InChI=1S/C24H29N3O2/c1-

14(2)26(4)23(28)17-10-19-18-

6-5-7-20-22(18)16(11-

21(19)25(3)12-17)13-

27(20)24(29)15-8-9-15/h5-

7,10,13-15,17,21H,8-9,11-

12H2,1-4H3/t17-,21-/m1/s1

[2]

InChI Key
DBIYDHUGEKMIHZ-

DYESRHJHSA-N
[2][3]

Pharmacology
1cP-MiPLA is presumed to be a prodrug of N-methyl-N-isopropyllysergamide (MiPLA).[2][7]

This suggests that, in vivo, the 1-cyclopropionyl group is cleaved, releasing the active

metabolite, MiPLA.

The primary pharmacological target of 1cP-MiPLA is believed to be the serotonin 5-HT₂A

receptor, where it likely acts as a partial agonist.[1] The psychedelic effects associated with this

class of compounds are attributed to their interaction with this receptor.[1]

Signaling Pathway
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The 5-HT₂A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the

Gq/G₁₁ pathway.[1] Activation of this pathway by an agonist like 1cP-MiPLA (or its metabolite

MiPLA) initiates a cascade of intracellular events.
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Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 1cP-MiPLA are not readily

available in single, comprehensive sources. The following sections provide methodologies

synthesized from various research articles that have identified and analyzed this compound.

Sample Preparation from Blotter Paper for Analysis
This protocol is adapted from studies that identified 1cP-MiPLA in illegal products.[8][9]

Objective: To extract 1cP-MiPLA from blotter paper for subsequent analysis by GC-MS, LC-

PDA-MS, and LC-Q-TOF-MS.

Materials:

Blotter paper containing 1cP-MiPLA

Methanol (HPLC grade)

Acetonitrile (HPLC grade)

Ultrasonic bath

Nitrogen stream evaporator

Vials

Procedure:

Cut a known weight (e.g., 8 mg) of the blotter paper into small squares (approx. 2 mm).

Place the paper squares into a vial and add 1 mL of methanol.

Sonicate the vial for 15 minutes.

Remove the methanol extract and place it in a separate vial.

For NMR analysis, repeat the extraction with methanol two more times, combine the

extracts, and evaporate the solvent. The residue can then be dissolved in a deuterated
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solvent (e.g., methanol-d4).

For other analytical techniques, evaporate the initial methanol extract to dryness under a

stream of nitrogen.

Re-dissolve the residue in 1 mL of acetonitrile. The sample is now ready for injection into the

analytical instrument.

Sample Preparation Workflow
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The structural elucidation and identification of 1cP-MiPLA have been accomplished using a

combination of chromatographic and spectroscopic techniques.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: An Agilent 6890 N GC system with a 5975 mass-selective detector or

similar.[8]

Column: DB-1HT capillary column (15 m x 0.25 mm i.d., 0.10-μm film thickness).[8]

Carrier Gas: Helium at a flow rate of 1.0 mL/min.[8]

Injector Temperature: 200°C.[8]

Injection Mode: Splitless for 1.0 min.[8]

Transfer Line Temperature: 280°C.[8]

Oven Temperature Program: Hold at 120°C for 1 min, then ramp at 15°C/min to 280°C and

hold for 5 min.[8]

Mass Spectrometry: Electron energy of 70 eV, scan range of m/z 40–550.[8]

3.2.2. Liquid Chromatography-Photodiode Array-Mass Spectrometry (LC-PDA-MS)

Instrumentation: ACQUITY UPLC system with a PDA detector and mass detector.[8]

Column: ACQUITY HSS T3 (2.1 mm i.d. x 100 mm, 1.8 µm particle size) with a Van Guard

HSS T3 guard column.[10]

Column Temperature: 40°C.[10]

Mobile Phase:

A: 0.1% formic acid in water

B: 0.1% formic acid in acetonitrile[10]
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Gradient: 5% B to 20% B over 20 minutes, then to 80% B from 20 to 30 minutes, hold for 10

minutes.[10]

Flow Rate: 0.3 mL/min.[10]

PDA Detection: 210–450 nm.[10]

MS Conditions (ESI):

Ionization: Positive and negative modes

Desolvation Gas: Nitrogen at 650 L/h and 350°C

Capillary Voltage: 2500 V

Cone Voltage: 30 V

Mass Range: m/z 120–650[10]

3.2.3. High-Resolution Mass Spectrometry (HR-MS)

Instrumentation: Liquid chromatography coupled with a hybrid quadrupole time-of-flight mass

spectrometer (LC-Q-TOF-MS).[8]

LC Conditions: Similar to LC-PDA-MS.

MS Conditions (ESI positive mode):

Ion-spray Voltage: 5500 V

Source Temperature: 550°C

Ion-source Gas 1 and 2 Pressure: 50 psi

Curtain Gas Pressure: 25 psi

Declustering Potential: 80 V

Scan Mode: TOF-MS from m/z 100–650[10]
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3.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: The purified extract is dissolved in a suitable deuterated solvent, such

as methanol-d4.[11]

Analyses: 1H-NMR, 13C-NMR, COSY, HMQC, HMBC, and NOESY experiments are

conducted for full structural elucidation.[11]

Reported ¹³C-NMR Data: A study has reported the ¹³C-NMR chemical shifts for 1cP-MiPLA.

[10]

Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to 1cP-MiPLA.
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General Analytical Workflow for 1cP-MiPLA Identification
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Analytical Workflow for 1cP-MiPLA Identification

Conclusion
1cP-MiPLA is a novel lysergamide with a growing body of analytical data supporting its

identification and pharmacological profile as a presumed prodrug for MiPLA and a 5-HT₂A

receptor agonist. While comprehensive physical property data and detailed synthesis protocols

are not publicly available, the information presented in this guide, synthesized from current

scientific literature, provides a robust foundation for researchers in the fields of analytical

chemistry, pharmacology, and drug development. Further research is necessary to fully

characterize its metabolic fate, toxicological profile, and therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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